

Application Notes and Protocols: CEP-28122 Mesylate Hydrochloride

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Compound of Interest

Compound Name: CEP-28122 mesylate
hydrochloride

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Abstract

This document provides detailed information on the solubility and preparation of **CEP-28122 mesylate hydrochloride**, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). The provided protocols and data are intended to support researchers in the effective handling and application of this compound in a laboratory setting.

Introduction

CEP-28122 is a diaminopyrimidine derivative that has demonstrated significant potential as a therapeutic agent in cancers driven by ALK mutations.[1][2] It is a highly potent and selective, orally active ALK inhibitor with a favorable pharmacokinetic profile.[2] For research and development purposes, understanding the solubility and having access to a reliable synthesis protocol for the mesylate hydrochloride salt form are crucial. This salt form is often utilized to improve the aqueous solubility and stability of the active pharmaceutical ingredient.[3]

Physicochemical Properties

- IUPAC Name: (1S,2S,3R,4R)-3-((5-chloro-2-(((S)-1-methoxy-7-morpholino-6,7,8,9-tetrahydro-5H-benzo[4]annulen-2-yl)amino)pyrimidin-4-yl)amino)bicyclo[2.2.1]hept-5-ene-2-carboxamide methanesulfonate hydrochloride

- Molecular Formula: $C_{29}H_{39}ClN_6O_6S \cdot HCl$
- Molecular Weight: 671.64 g/mol

Solubility Data

The solubility of CEP-28122 and its salt forms is critical for the design of in vitro and in vivo experiments. The following table summarizes the available quantitative solubility data.

Compound Form	Solvent	Solubility	Temperature (°C)	Notes
CEP-28122 (Free Base)	Dimethyl Sulfoxide (DMSO)	≤30 mg/mL	Not Specified	
Dimethylformamide (DMF)	12 mg/mL	Not Specified		
0.1N Hydrochloric Acid (aq)	Soluble	Not Specified	Qualitative data. [5]	
CEP-28122 Mesylate Salt	Dimethyl Sulfoxide (DMSO)	6.4 mg/mL (10.08 mM)	Not Specified	Requires sonication and warming.
CEP-28122 Mesylate Hydrochloride	Water	Data not publicly available	-	
Phosphate-Buffered Saline (PBS)	Data not publicly available	-		
Ethanol	Data not publicly available	-		

Experimental Protocols

Protocol for Preparation of CEP-28122 Mesylate Hydrochloride

The following protocol is based on the optimized route for the synthesis of CEP-28122 and the in situ formation of its mixed mesylate hydrochloride salt, as detailed in Organic Process Research & Development 2012, 16, 1, 148-155.

Materials:

- (1S,2S,3R,4R)-3-((5-chloro-2-((S)-1-methoxy-7-morpholino-6,7,8,9-tetrahydro-5H-benzo[4]annulen-2-yl)amino)pyrimidin-4-yl)amino)bicyclo[2.2.1]hept-5-ene-2-carboxamide (CEP-28122 free base)
- Methanesulfonic acid
- Hydrochloric acid
- Appropriate solvent system (e.g., a mixture of a protic and an aprotic solvent)

Procedure:

- **Dissolution:** Dissolve the CEP-28122 free base in a suitable solvent system. The choice of solvent is critical and should be optimized for the subsequent salt formation and crystallization steps.
- **Acid Addition:** In a controlled manner, add a stoichiometric amount of methanesulfonic acid to the solution of the free base.
- **In Situ HCl Generation/Addition:** Introduce a stoichiometric amount of hydrochloric acid. This can be achieved by adding a solution of HCl in an organic solvent or through in situ generation to ensure anhydrous conditions if required.
- **Crystallization:** The mixed mesylate hydrochloride salt of CEP-28122 is expected to precipitate from the solution. The crystallization process can be promoted by controlling the temperature, agitation, and addition of anti-solvents.
- **Isolation:** Isolate the crystalline salt by filtration.

- **Washing:** Wash the isolated solid with a suitable solvent to remove any residual impurities.
- **Drying:** Dry the final product under vacuum at an appropriate temperature to obtain the **CEP-28122 mesylate hydrochloride** salt.

Note: This is a generalized protocol based on the principles of the cited literature. The specific volumes, temperatures, and reaction times should be optimized for the desired scale and purity.

Protocol for Solubility Determination

A standard protocol for determining the solubility of **CEP-28122 mesylate hydrochloride** is the shake-flask method.

Materials:

- **CEP-28122 mesylate hydrochloride**
- Selected solvents (e.g., water, PBS, ethanol, DMSO)
- Vials with screw caps
- Orbital shaker or rotator
- Centrifuge
- HPLC system for quantification

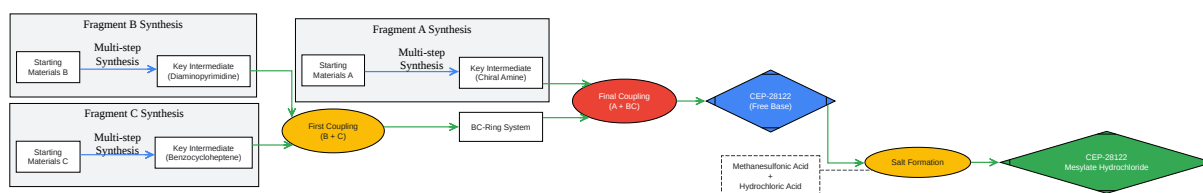
Procedure:

- **Sample Preparation:** Add an excess amount of **CEP-28122 mesylate hydrochloride** to a known volume of the selected solvent in a vial.
- **Equilibration:** Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

- **Phase Separation:** After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.
- **Sample Collection:** Carefully collect an aliquot of the clear supernatant.
- **Dilution:** Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
- **Quantification:** Analyze the diluted samples using a validated HPLC method to determine the concentration of CEP-28122.
- **Calculation:** Calculate the solubility of the compound in the respective solvent, typically expressed in mg/mL or mM.

Visualizations

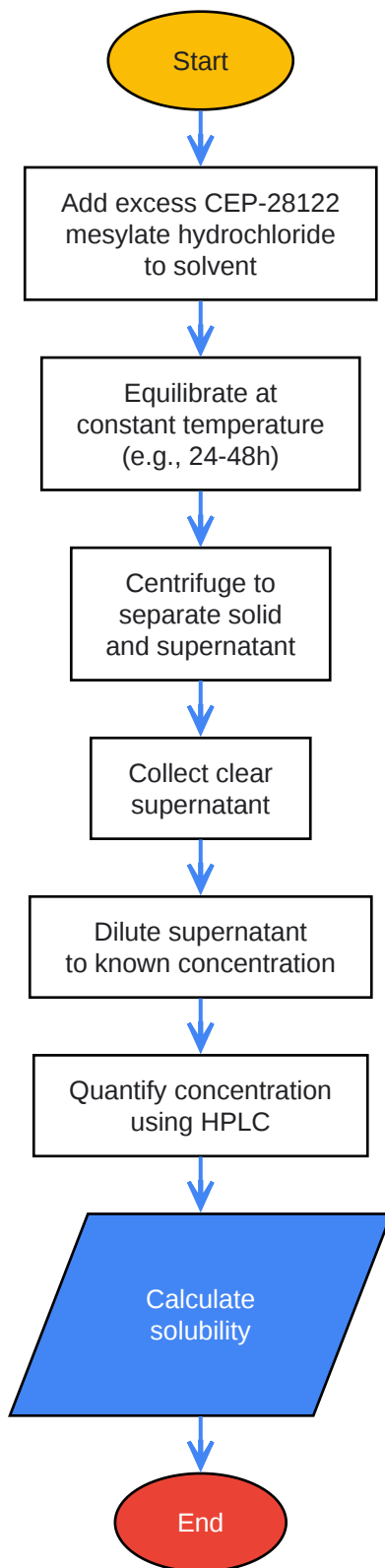
Synthesis Pathway of CEP-28122



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Caption: High-level overview of the convergent synthesis strategy for **CEP-28122 mesylate hydrochloride**.

Experimental Workflow for Solubility Determination



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Caption: Standard workflow for determining the equilibrium solubility of a compound using the shake-flask method.

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- To cite this document: BenchChem. [Application Notes and Protocols: CEP-28122 Mesylate Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2580781#cep-28122-mesylate-hydrochloride-solubility-and-preparation]

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